molecular formula C7H15FN2 B11763969 (R)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine

(R)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine

Cat. No.: B11763969
M. Wt: 146.21 g/mol
InChI Key: ZDSQYCHUPBZWNG-SSDOTTSWSA-N
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Description

®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom attached to the piperidine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as piperidine and fluorinating agents.

    Fluorination: The piperidine ring is fluorinated using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Amine Introduction: The fluorinated piperidine is then reacted with an appropriate amine precursor, such as ethylamine, under basic conditions to introduce the ethan-1-amine group.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Chloropiperidin-1-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    ®-2-(3-Bromopiperidin-1-yl)ethan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    ®-2-(3-Methylpiperidin-1-yl)ethan-1-amine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in ®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

2-[(3R)-3-fluoropiperidin-1-yl]ethanamine

InChI

InChI=1S/C7H15FN2/c8-7-2-1-4-10(6-7)5-3-9/h7H,1-6,9H2/t7-/m1/s1

InChI Key

ZDSQYCHUPBZWNG-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@H](CN(C1)CCN)F

Canonical SMILES

C1CC(CN(C1)CCN)F

Origin of Product

United States

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